molecular formula C14H13N3OS B214218 N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide

Cat. No. B214218
M. Wt: 271.34 g/mol
InChI Key: UVQPAHGWEJTPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide, also known as EBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBT is a heterocyclic compound that contains a benzimidazole ring and a thiophene ring. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide involves its ability to interact with various cellular targets. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and protein kinase C, which are involved in cell signaling pathways. N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has also been found to modulate the activity of ion channels such as potassium channels, which are involved in regulating cell membrane potential. Furthermore, N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has been shown to interact with proteins such as heat shock proteins and tubulin, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. The compound has been found to regulate the expression of genes involved in cell cycle regulation and apoptosis. N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and cellular damage. Furthermore, N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has been found to regulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has several advantages for laboratory experiments. The compound is relatively stable and can be easily synthesized in large quantities. N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide is also soluble in various solvents, which makes it easy to use in various assays. However, N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has some limitations, including its low solubility in water, which makes it difficult to use in some assays. Furthermore, N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has not been extensively studied for its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide. One potential area of research is the development of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide in other fields of medicine, such as cardiovascular disease and infectious diseases. Furthermore, the mechanism of action of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide needs to be further elucidated to understand its potential targets and effects on cellular processes. Finally, the potential toxicity of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide needs to be thoroughly investigated to ensure its safety for use in clinical applications.
In conclusion, N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. The compound has been synthesized using various methods and has been extensively studied to understand its mechanism of action and potential benefits. N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has several advantages for laboratory experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the potential of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide involves the reaction of 2-amino-N-(1-ethylbenzimidazol-2-yl)acetamide with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction yields N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide as a yellow solid with a high yield. Other methods of synthesis include the reaction of 2-amino-N-(1-ethylbenzimidazol-2-yl)acetamide with thiophene-2-carboxylic acid chloride in the presence of a base.

Scientific Research Applications

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been found to regulate blood glucose levels in diabetic animal models by increasing insulin secretion and sensitivity. Furthermore, N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide has shown potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.

properties

Product Name

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3OS/c1-2-17-11-7-4-3-6-10(11)15-14(17)16-13(18)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,18)

InChI Key

UVQPAHGWEJTPKF-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.